![molecular formula C21H23N3OS B3298327 3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide CAS No. 897454-59-0](/img/structure/B3298327.png)
3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
概要
説明
3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting 4-methylphenylamine with glyoxal in the presence of ammonium acetate.
Thioether Formation: The imidazole derivative is then reacted with 2-bromoethyl sulfide to form the thioether linkage.
Benzamide Formation: Finally, the thioether-imidazole derivative is reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzamide derivatives.
科学的研究の応用
3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
作用機序
The mechanism of action of 3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzamide group can form hydrogen bonds with biological targets, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- 4-methyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
- 3,4-dimethyl-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
Uniqueness
3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide is unique due to the presence of both the 3,4-dimethylbenzamide and the 5-(4-methylphenyl)imidazole moieties
特性
IUPAC Name |
3,4-dimethyl-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14-4-7-17(8-5-14)19-13-23-21(24-19)26-11-10-22-20(25)18-9-6-15(2)16(3)12-18/h4-9,12-13H,10-11H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACHXTRWBFMHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


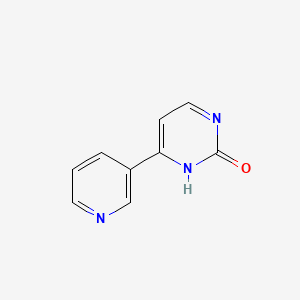

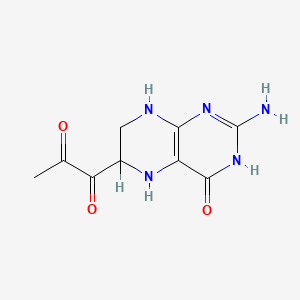
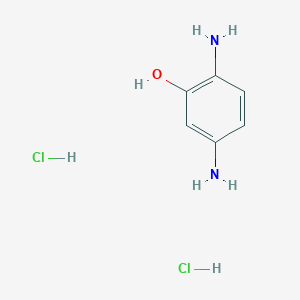
![1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3298338.png)
![N-(2,4-dimethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B3298345.png)
![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3298348.png)
![N-benzyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B3298359.png)
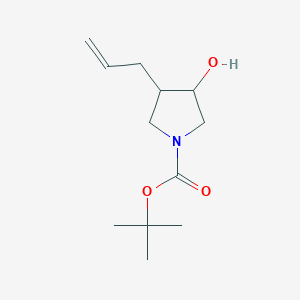
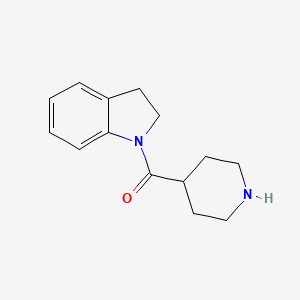
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile](/img/structure/B3298296.png)
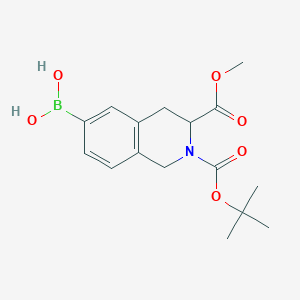
![3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B3298334.png)
![N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide](/img/structure/B3298336.png)
